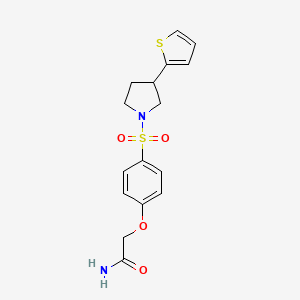

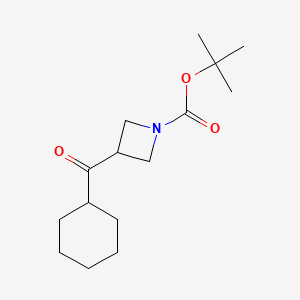

![molecular formula C16H19NO3S2 B2445144 1-((2-([2,3'-Bithiophen]-5-yl)ethyl)amino)-2-methyl-1-oxopropan-2-yl acetate CAS No. 2034594-02-8](/img/structure/B2445144.png)

1-((2-([2,3'-Bithiophen]-5-yl)ethyl)amino)-2-methyl-1-oxopropan-2-yl acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is an ester with an amino group attached to the ethyl chain. The presence of the bithiophen group suggests that it may have interesting electronic properties, as thiophene rings are often used in organic semiconductors .

Molecular Structure Analysis

The molecular structure would likely show conjugation between the bithiophen group and the carbonyl group of the ester, which could impact its electronic properties .Chemical Reactions Analysis

As an ester, it could undergo hydrolysis to form a carboxylic acid and an alcohol . The presence of the amino group could also allow for reactions such as the formation of amides .Physical And Chemical Properties Analysis

The physical and chemical properties would be influenced by the presence of the bithiophen group, the ester group, and the amino group. It’s likely to be a solid at room temperature, and its solubility would depend on the specific nature of the solvent .Scientific Research Applications

Asymmetric Organocatalytic Approaches

A study by Reitel et al. (2018) investigated asymmetric organocatalytic [3+2] annulation reactions involving cyclopropenone and β-keto esters, leading to compounds with potential applications in asymmetric synthesis and organic chemistry research. The formation of complex organic structures highlights the utility of such compounds in facilitating stereoselective synthesis processes (Kaert Reitel, K. Kriis, I. Järving, T. Kanger, 2018).

Synthesis Directed Towards Fungal Xanthone Bikaverin

Research by Iijima et al. (1979) explored the synthesis of complex organic molecules directed towards the fungal xanthone bikaverin, showcasing the chemical's role in synthesizing biologically active compounds. This illustrates its application in pharmaceutical chemistry and the development of therapeutic agents (I. Iijima, N. Taga, M. Miyazaki, Tadasu Tanaka, J. Uzawa, 1979).

Improved Synthesis Processes

Hu Jia-peng (2012) outlined an improved synthesis process for Clopidogrel Sulfate, indicating the potential of 1-((2-([2,3'-Bithiophen]-5-yl)ethyl)amino)-2-methyl-1-oxopropan-2-yl acetate in optimizing industrial synthesis pathways. The advantages of this process include high yield, good quality, and suitability for industrialization, demonstrating its application in improving manufacturing efficiency (Hu Jia-peng, 2012).

Structural and Spectroscopic Studies

A study by Şahin et al. (2014) focused on the structural and spectroscopic analysis of related compounds, providing insights into their molecular structures through X-ray diffraction techniques. This research contributes to our understanding of molecular interactions and the design of molecules with specific properties for various applications (O. Şahin, C. Kantar, S. Şaşmaz, Nurhan Gümrükçüoğlu, O. Büyükgüngör, 2014).

Antimicrobial Agent Synthesis

Desai et al. (2007) synthesized new quinazolines as potential antimicrobial agents, demonstrating the chemical's utility in creating compounds with potential medical applications. This reflects its importance in the development of new antimicrobial drugs (N. Desai, P. N. Shihora, D. Moradia, 2007).

Mechanism of Action

Future Directions

properties

IUPAC Name |

[2-methyl-1-oxo-1-[2-(5-thiophen-3-ylthiophen-2-yl)ethylamino]propan-2-yl] acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO3S2/c1-11(18)20-16(2,3)15(19)17-8-6-13-4-5-14(22-13)12-7-9-21-10-12/h4-5,7,9-10H,6,8H2,1-3H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKOVMKQDVYMAJS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC(C)(C)C(=O)NCCC1=CC=C(S1)C2=CSC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-(2-methyl-1H-benzimidazol-1-yl)ethyl]-N-(pyridin-3-ylmethyl)[1,2,4]triazolo[1,5-c]quinazolin-5-amine](/img/structure/B2445063.png)

![N-[[(3S)-3,4-Dihydro-1H-isochromen-3-yl]methyl]prop-2-enamide](/img/structure/B2445064.png)

![3-[(4-chlorophenyl)methyl]-7-(3-methylpiperidine-1-carbonyl)-2-sulfanylidene-1H-quinazolin-4-one](/img/no-structure.png)

![3-[(5-Thioxo-4-phenethyl-1H-1,2,4-triazole-3-yl)methyl]benzothiazole-2(3H)-one](/img/structure/B2445081.png)

![3-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2445083.png)